2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C8H14F3NO. This compound is notable for its unique structure, which includes both trifluoroethoxy and trifluoromethyl groups attached to a cyclohexane ring. The presence of these fluorinated groups imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a cyclohexanone derivative is reacted with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxy group. This intermediate is then subjected to further reactions to introduce the trifluoromethyl group and the amine functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoroethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)cyclohexan-1-amine: Lacks the trifluoroethoxy group, affecting its reactivity and applications.
Uniqueness
The presence of both trifluoroethoxy and trifluoromethyl groups in 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in drug design and materials science.
Biological Activity
2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C9H13F6NO. Its unique structure, featuring a cyclohexane ring substituted with trifluoroethoxy and trifluoromethyl groups, enhances its chemical properties and biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
The compound's structure significantly influences its reactivity and biological interactions. The trifluoroethoxy and trifluoromethyl groups contribute to increased hydrophobicity and enhanced binding affinity to various biological targets.
Property | Value |
---|---|
Molecular Formula | C9H13F6NO |
Molecular Weight | 265.196 g/mol |
SMILES | NC1CC(CCC1OCC(F)(F)F)C(F)(F)F |
InChI | InChI=1S/C9H13F6NO |
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity through its interaction with enzymes and receptors. These interactions can modulate enzymatic activity or influence protein-ligand binding dynamics.
Binding Affinity
Preliminary studies suggest that the compound has a high binding affinity for specific targets, which may include:
- Enzymes : Potential modulation of enzymatic pathways.
- Receptors : Interaction with neurotransmitter receptors could indicate a role in neuropharmacology.
Case Studies and Research Findings
- Enzymatic Activity Modulation : In a study examining the effects of fluorinated compounds on adenylate cyclase activity, it was found that similar compounds could stimulate or inhibit this enzyme in a dose-dependent manner. While specific data on our compound is limited, the structural similarities suggest potential for similar activity .
- Therapeutic Potential : The introduction of trifluoromethyl groups in drug design has been shown to enhance metabolic stability and bioavailability. Compounds containing these groups often demonstrate improved pharmacokinetic properties, making them suitable candidates for drug development .
- Comparative Analysis : The following table compares this compound with similar compounds regarding their molecular structure and biological applications:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
4-(Trifluoromethyl)aniline | C7H6F3N | Used in dye synthesis; moderate binding affinity |
N-trifluoroethyldopamine | C10H12F3N | Modulates dopamine receptors; weak effect observed |
3-(Trifluoromethyl)phenylamine | C7H6F3N | Known for electrophilic substitution reactivity |
The mechanism by which this compound exerts its biological effects is likely related to:
- Hydrophobic Interactions : Enhanced hydrophobicity from fluorinated groups improves binding to lipid membranes or hydrophobic pockets in proteins.
- Hydrogen Bonding : The presence of nitrogen allows for potential hydrogen bonding with biological macromolecules.
Properties
Molecular Formula |
C9H13F6NO |
---|---|
Molecular Weight |
265.20 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H13F6NO/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h5-7H,1-4,16H2 |
InChI Key |
XKHVFYVCXRSAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C(F)(F)F)N)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.